1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea

Description

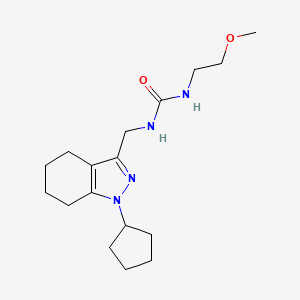

1-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a urea-based small molecule featuring a bicyclic indazole core substituted with a cyclopentyl group at the N1 position and a methoxyethyl urea moiety at the C3 position. Its molecular formula is inferred as C₁₇H₂₈N₄O₂ (molecular weight ≈ 320.43 g/mol), derived by replacing the methyl group in the structurally similar compound BK51145 (C₁₃H₂₂N₄O₂, 266.34 g/mol) with a cyclopentyl substituent .

Properties

IUPAC Name |

1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-23-11-10-18-17(22)19-12-15-14-8-4-5-9-16(14)21(20-15)13-6-2-3-7-13/h13H,2-12H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUPZWFUPJASME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

Formation of the Tetrahydroindazole Core: The starting material, often a substituted cyclopentanone, undergoes a cyclization reaction with hydrazine to form the tetrahydroindazole core.

Alkylation: The tetrahydroindazole core is then alkylated using a suitable alkylating agent to introduce the cyclopentyl group.

Urea Formation: The final step involves the reaction of the alkylated tetrahydroindazole with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the urea or methoxyethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways involving indazole derivatives.

Medicine: Possible therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indazole moiety could be crucial for binding to specific molecular targets, while the urea group might enhance its solubility or stability.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopentyl group in the target compound increases lipophilicity (clogP ≈ 3.5, estimated) compared to BK51145’s methyl group (clogP ≈ 2.1) . This enhances membrane permeability but may reduce aqueous solubility.

- Electronic Properties : Compound 2’s bis(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, altering urea’s hydrogen-bonding capacity compared to the target compound’s indazole system .

Biological Activity

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising an indazole ring system fused with a cyclopentyl group and a methoxyethyl urea moiety. Its molecular formula is C20H28N4O2, and it possesses distinct physicochemical properties that influence its biological activity.

Structural Formula

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

- Formation of the Indazole Core : The initial step includes the cyclization of appropriate precursors under acidic or basic conditions.

- Alkylation : Introduction of the cyclopentyl group through alkylation reactions.

- Urea Formation : The final step involves the reaction of the indazole derivative with methoxyethyl isocyanate to form the urea linkage.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with indazole structures often exhibit anticancer properties. For instance:

- Mechanism : Indazole derivatives can inhibit specific signaling pathways involved in cell proliferation and survival.

- Case Study : In vitro studies have shown that derivatives similar to this compound significantly reduce the viability of cancer cell lines such as A431 (vulvar epidermal carcinoma) by inducing apoptosis .

Antimicrobial Properties

The presence of the sulfonamide group in related compounds suggests potential antimicrobial activity:

- Mechanism : Compounds with sulfonamide functionalities inhibit bacterial growth through competitive inhibition of dihydropteroate synthase.

- Research Findings : Studies on similar sulfonamide-containing compounds have demonstrated efficacy against various bacterial strains.

Anti-inflammatory Effects

Recent investigations into related indazole derivatives have revealed anti-inflammatory properties:

- Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Research Example : In vivo studies showed that certain indazole derivatives reduced inflammation in animal models of arthritis .

Comparative Analysis with Similar Compounds

A comparison with similar compounds provides insights into the unique biological profile of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(cyclopentyl-indazole)-sulfonamide | Indazole ring + sulfonamide | Antibacterial |

| N-(cyclopentyl-indazole)-benzamide | Indazole ring + benzamide | Anticancer |

| 1-Cyclopentyl-4,5,6,7-tetrahydroindazolamine | Indazole + amine | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.